5-(5-nitrofuran-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Overview
Description
5-(5-nitrofuran-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that contains a furan ring, a phenyl group, and a pyrazolo[1,5-c][1,3]benzoxazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5-(5-nitrofuran-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized from furfural through nitration and subsequent reactions.
Formation of the pyrazolo[1,5-c][1,3]benzoxazine moiety: This involves the cyclization of appropriate precursors under specific conditions.
Coupling of the furan and pyrazolo[1,5-c][1,3]benzoxazine moieties: This step involves the coupling of the furan ring with the pyrazolo[1,5-c][1,3]benzoxazine moiety under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
5-(5-nitrofuran-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The nitro group in the furan ring can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the furan ring, using appropriate reagents.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(5-nitrofuran-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and antiviral activities. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Research: It is used in studies to understand its mechanism of action and its effects on different biological pathways.
Industrial Applications: The compound may be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 5-(5-nitrofuran-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The nitro group in the furan ring is believed to play a crucial role in its biological activity. The compound may inhibit bacterial enzymes involved in essential metabolic pathways, leading to the disruption of bacterial growth and survival. Additionally, it may interact with other molecular targets, such as proteins and nucleic acids, to exert its effects.
Comparison with Similar Compounds
5-(5-nitrofuran-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine can be compared with other similar compounds, such as:
Nitrofurantoin: A well-known antibacterial agent with a similar nitrofuran moiety.
Furazolidone: Another nitrofuran derivative with antimicrobial properties.
Nitrofurazone: A topical antibacterial agent used for treating skin infections.
The uniqueness of this compound lies in its specific structural features, such as the pyrazolo[1,5-c][1,3]benzoxazine moiety, which may confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-(5-nitrofuran-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-23(25)19-11-10-18(26-19)20-22-16(14-8-4-5-9-17(14)27-20)12-15(21-22)13-6-2-1-3-7-13/h1-11,16,20H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXWBAZYHVZUKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC=C(O5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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